4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride

Vue d'ensemble

Description

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a useful research compound. Its molecular formula is C13H19Cl2NO and its molecular weight is 276.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its interactions with various molecular targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

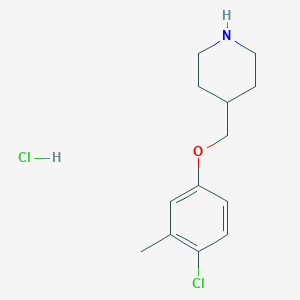

The compound features a 4-chloro-3-methylphenyl moiety linked to a 4-piperidinylmethyl ether structure. This unique combination of functional groups contributes to its biological activity, particularly in modulating receptor interactions and enzyme inhibition.

The mechanism by which this compound exerts its effects is primarily through interactions with specific receptors and enzymes.

- Molecular Targets : The compound may interact with neurotransmitter receptors, particularly those involved in cholinergic signaling, and certain bacterial enzymes.

- Binding Affinity : Preliminary studies indicate that the compound exhibits significant binding affinity to various biological targets, which is crucial for its pharmacological efficacy.

Biological Activity

Research indicates that this compound has several notable biological activities:

- Receptor Modulation : It has been shown to act as a modulator of muscarinic acetylcholine receptors, which are implicated in numerous neurological processes. This interaction suggests potential applications in treating disorders such as Alzheimer's disease and schizophrenia .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as butyrylcholinesterase (BChE), which plays a critical role in the hydrolysis of choline esters. Inhibition of BChE can have therapeutic implications in conditions characterized by cholinergic dysfunction .

Research Findings and Case Studies

Several case studies highlight the biological activity of this compound:

- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits BChE activity, with IC50 values indicating moderate potency. This suggests its potential use in managing conditions like myasthenia gravis or other cholinergic-related disorders.

- Neuropharmacological Effects : Animal studies have demonstrated that administration of the compound leads to significant behavioral changes consistent with enhanced cholinergic activity, supporting its role as a potential therapeutic agent for cognitive enhancement .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride | Different chloro-substituent position | Exhibits distinct antimicrobial properties |

| 3-Chloro-4-fluorophenyl 4-piperidinylmethyl ether hydrochloride | Fluorine instead of chlorine | Potentially different CNS activity profile |

| 2-Chloro-4-fluorophenyl 3-piperidinylmethyl ether hydrochloride | Altered ether position | Variations in reactivity due to different substituents |

The structural variations significantly influence the biological activities and therapeutic potentials of these compounds.

Applications De Recherche Scientifique

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with potential applications in environmental science, pollution research, and medicinal chemistry. Its structure includes a chloro-substituted aromatic ring and a piperidine moiety, contributing to its chemical properties and potential biological activities.

Environmental Science and Pollution Research

This compound is used to create nanofibers of poly (4-chloro-3-methylphenyl methacrylate) (CMPMA) and nano Ag-doped poly (CMPMA) composite nanofibers. Nano Ag-doped poly (CMPMA) composite nanofibers have demonstrated effectiveness in decontaminating water from microorganisms. Nanofibers are prepared through electrospinning.

Medicinal Chemistry Research

This compound is also utilized in synthesizing and characterizing 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives to assess their analgesic potential. Most of these compounds displayed potent analgesic efficacy with durations of action ranging from ultrashort to long. The derivatives were synthesized and characterized using physical and spectral methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR.

Reactions

The chemical behavior of this compound can be explored through reactions typical of ether and amine functionalities:

- N-alkylation to form quaternary ammonium salts.

- Acylation with various acylating agents.

- Ether cleavage under acidic conditions to yield corresponding phenols and alcohols.

These reactions are crucial for understanding the reactivity and potential modifications of the compound for various applications.

Potential Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial properties

- CNS activity

Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride | Different chloro-substituent position | Exhibits distinct antimicrobial properties |

| 3-Chloro-4-fluorophenyl 4-piperidinylmethyl ether hydrochloride | Fluorine instead of chlorine | Potentially different CNS activity profile |

| 2-Chloro-4-fluorophenyl 3-piperidinylmethyl ether hydrochloride | Altered ether position | Variations in reactivity due to different substituents |

Propriétés

IUPAC Name |

4-[(4-chloro-3-methylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVMWQUZSOVGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCNCC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.